
4-(Dimethylamino)pyridinium tribromide
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Overview
Description
4-(Dimethylamino)pyridinium tribromide (C₇H₁₁N₂⁺·Br₃⁻) is an ionic compound comprising a 4-(dimethylamino)pyridinium cation and a tribromide anion. Its crystal structure was redefined by Ng (2009), revealing an orthorhombic unit cell (space group P2₂2₁) with lattice parameters a = 4.1689–14.7253 Å, b = 8.8349–17.6696 Å, and c = 4.1689–14.7255 Å, depending on the crystallographic axis interpretation . The near-linear Br₃⁻ anion (Br–Br–Br angle = 179.3°) exhibits weak N–H⋯Br hydrogen bonding with the disordered cation . The compound is synthesized via reactions involving cobalt(II) salts and 4-(dimethylamino)pyridinium hydrobromide perbromide . Its melting point is 129–132°C, and it serves primarily as a brominating agent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Dimethylaminopyridine can be synthesized through a two-step process starting from pyridine. The first step involves the oxidation of pyridine to form 4-pyridylpyridinium cation, which then reacts with dimethylamine to yield 4-dimethylaminopyridine . Tribroman-2-uide can be prepared by brominating 2-uide using bromine or other brominating agents under controlled conditions.
Industrial Production Methods
Industrial production of 4-dimethylaminopyridine typically involves large-scale synthesis using pyridine and dimethylamine, with careful control of reaction conditions to ensure high yield and purity . Tribroman-2-uide production involves bromination reactions, which are scaled up using industrial brominating agents and reactors designed to handle the exothermic nature of bromination.
Chemical Reactions Analysis
Bromination Reactions
DMAP·HBr₃ serves as a selective electrophilic brominating agent due to its stabilized tribromide anion (Br₃⁻). Key applications include:
-
Bromination of methyl groups in 1,4-dihydropyridines (DHPs):
DMAP·HBr₃ achieves >90% yield in brominating tetradodecyl bis-1,4-DHP (10b ) under optimized conditions (DCM, 30 min, RT). Comparatively, N-bromosuccinimide (NBS) yields only 41% under similar conditions .
Brominating Agent | Solvent | Time (h) | Yield (%) |
---|---|---|---|
DMAP·HBr₃ | DCM | 0.5 | 94 |
NBS | MeOH | 48 | 41 |
DBDMH | MeOH | 48 | 22 |
-
Regioselective aromatic bromination:
The compound facilitates bromination at the 3-position of indoles and pyrroles via electrophilic substitution, avoiding over-bromination .
Coordination Chemistry
DMAP·HBr₃ reacts with transition metals to form complexes with catalytic and structural relevance:
-
Cobalt(II) complex synthesis:
Reacting DMAP·HBr₃ with cobalt(II) acetate yields [C₇H₁₁N₂][CoBr₃(C₇H₉.₁Br₀.₉N₂)], where Co²⁺ adopts a distorted tetrahedral geometry. The reaction involves:
Crystal Data
-
Space group: P2₁2₁2₁
-
Lattice parameters: a = 4.1688 Å, b = 8.8349 Å, c = 14.7255 Å
Catalytic Oxidation
While DMAP itself catalyzes aerobic oxidations, DMAP·HBr₃ enhances reactivity in specific systems:
-
Oxidation of aryl α-halo esters:
In the presence of Li₂CO₃, DMAP·HBr₃ facilitates a [3+2] cycloaddition between O₂ and pyridinium ylides, producing aryl α-keto esters in up to 95% yield .
Mechanism Highlights
-
DMAP·HBr₃ generates pyridinium ylide (4 ) via deprotonation.
-
Cycloaddition with O₂ forms dioxazolidine (5 ), rearranging to dioxirane (6 ).
-
6 reacts with DMAP·HBr₃ to yield the keto ester and pyridine N-oxide (7 ) .
Synthetic Utility in Drug Development
DMAP·HBr₃-derived compounds show biological activity:
-
Anticancer dimeric pyridinium bromides:
Brominated derivatives like 4 exhibit IC₅₀ values of 11.25 μM (A549 lung cancer) vs. 17.01 μM for 5-fluorouracil .
Pharmacokinetic Properties
Parameter | Compound 4 |
---|---|
Lipophilicity (XLOGP3) | 2.54 |
TPSA (Ų) | 59.80 |
Bioavailability | 0.55 |
Reaction Optimization
-
Solvent-free synthesis:
Silica-supported reactions using DMAP·HBr₃ achieve 96% yield for dimeric pyridinium bromides vs. 87% via conventional methods . -
Temperature effects:
Reactions at 100°C complete in 5 min (vs. 60 min at RT), highlighting thermal activation .
This compound’s dual role as a brominating agent and metal complex precursor underscores its versatility in synthetic chemistry. Mechanistic studies and crystallographic data validate its utility in high-yield, regioselective transformations .
Scientific Research Applications
4-(Dimethylamino)pyridinium tribromide has various applications, including in the synthesis of ionic liquids with antimicrobial activity and as a reactant in chemical reactions .
Synthesis and Characterization of Pyridinium-Based Ionic Liquids
- Eco-Friendly Synthesis: 4-(Dimethylamino)pyridinium derivatives can be synthesized using green chemistry methods and used as ionic liquids (ILs) . These ILs are produced via N-alkylation of 4-dimethylaminopyridine (DMAP) with functionalized alkyl halides under ultrasonic irradiation .
- Antimicrobial Activity: These pyridinium-based ionic liquids exhibit antibacterial and antifungal properties, making them effective antimicrobial agents . For instance, 4-(dimethylamino)-1-(4-phenoxybutyl)pyridinium derivatives demonstrate significant antimicrobial activity .
- Spectroscopic Confirmation: The synthesized ILs are characterized using various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, 11B-NMR, 19F-NMR, and 31P-NMR spectroscopy, as well as mass spectrometry, to confirm their structure and purity .
- Anion Metathesis: Further modification of these ILs involves anion metathesis under ultrasonic irradiation, enhancing their properties and applications .
Applications as Cationic Surfactants
- Versatile Applications: Quaternary pyridinium salts, including this compound, are used as cationic surfactants in cosmetics, pharmaceuticals, gene delivery, and polymerization . They also function as phase transfer agents, catalysts, and acylating agents .
Reaction with Cobalt Salts
- Formation of Novel Compounds: 4-(Dimethylamino)pyridinium hydrobromide perbromide reacts with cobalt(II) salts to yield compounds like (C7H11N2)[CoBr3(C7H9.1Br0.9N2)], which has applications in coordination chemistry .
DMAP Catalysts
- Organocatalysis: 4-Dimethylaminopyridine (DMAP) is used as an organocatalyst to promote stereoselective synthesis . Novel fluxionally chiral DMAP catalysts have been developed for applications in acylative kinetic resolution of secondary alcohols and axially chiral biaryls, dynamic kinetic resolution of chiral biaryls, and allylic substitution reactions .
- Chiral Relay Concept: DMAP catalysts can incorporate a fluxional group to relay stereochemical information from a fixed chiral center to the catalytic center . These catalysts are effective in various asymmetric transformations .
Antimicrobial Activity Studies
- Broad Spectrum Activity: Various 4-dimethylaminopyridinium salts have been screened for in vitro antibacterial activity against bacteria such as Streptococcus pneumonia, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as fungi like Aspergillus fumigates, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans .
- Specific Examples:
- 4-(dimethylamino)-1-(4-phenoxybutyl)pyridinium bromide and 4-(dimethylamino)-1-(4-phenoxybutyl)pyridinium tetrafluoroborate exhibit significant antibacterial activities against tested microorganisms .
- The presence of a butylphenoxy group contributes to the enhanced antibacterial activity of these ILs .
Mechanism of Action
4-Dimethylaminopyridine exerts its catalytic effects through its nucleophilic and basic nature. It activates acyl groups by forming acylpyridinium intermediates, which then react with nucleophiles to form the desired products . The resonance stabilization from the dimethylamino group enhances its nucleophilicity and basicity .
Tribroman-2-uide introduces bromine atoms into organic molecules through electrophilic bromination, where the bromine atoms are added to electron-rich sites in the molecule .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
4-(Dimethylamino)pyridinium Trichlorido Complexes
Cobalt(II) complexes, such as [C₇H₁₁N₂][CoCl₃(C₇H₉.₁Br₀.₉N₂)], demonstrate distinct structural features. The Co(II) center adopts a distorted tetrahedral geometry, coordinating to one DMAP ligand and three chloride ions . In contrast, DMAP tribromide lacks metal coordination, relying solely on ionic interactions.
Pyridinium Chlorides and Uracilates
4-Chloropyridinium chloride derivatives (e.g., pyridinium uracilates) form cross-conjugated mesomeric betaines with separated cationic (pyridinium) and anionic (uracilate) moieties . These contrast with DMAP tribromide’s delocalized tribromide anion.
Thermal and Physical Properties
The higher melting point of 4-chloropyridinium chloride reflects stronger ionic interactions compared to DMAP tribromide’s weaker hydrogen bonding .
Computational and Spectroscopic Insights
- DMAP Tribromide : Validated via X-ray diffraction (R factor = 0.021) and Flack parameter analysis (0.51(2)) .
- Fluorescent DMAP Analogues : Derivatives like APP+ show binding-induced fluorescence in biological studies, a property absent in the tribromide .
Key Differentiators
Anion Geometry : DMAP tribromide’s linear Br₃⁻ anion is unique among halide salts, enabling distinct reactivity in bromination reactions .
Coordination Chemistry : Unlike metal-coordinated DMAP complexes, the tribromide relies on ionic interactions, limiting its catalytic utility .
Thermal Stability : Higher melting points in chlorinated derivatives suggest stronger lattice energies compared to DMAP tribromide .
Biological Activity
4-(Dimethylamino)pyridinium tribromide (DMAP-Br) is a compound with significant biological activity, particularly in the fields of cancer research and antimicrobial studies. This article explores its mechanisms of action, efficacy, and potential applications based on recent research findings.
This compound is synthesized through the reaction of 4-dimethylaminopyridine with bromine. It forms a stable ionic compound that exhibits unique properties due to the presence of the dimethylamino group, which enhances its biological activity. The compound is often utilized in various organic syntheses and catalysis due to its ability to activate electrophiles.
Anticancer Activity
Recent studies have highlighted the anticancer potential of DMAP-Br. Notably, it has been shown to induce apoptosis in cancer cell lines by activating caspases and downregulating anti-apoptotic proteins such as Bcl-2.
- Caspase Activation : DMAP-Br triggers the extrinsic apoptotic pathway, leading to the activation of caspases 3 and 9, crucial enzymes in the apoptosis process.
- Bcl-2 Downregulation : It effectively reduces the levels of Bcl-2, Bcl-x, and Bad proteins, which are known to inhibit apoptosis.
Efficacy Data
A comparative study evaluated the antiproliferative effects of DMAP-Br against various cancer cell lines. The results are summarized in Table 1.
Compound | Cell Line A549 (IC50 μM) | Cell Line MDA-MB-231 (IC50 μM) | Normal Cell Line 3T3-L1 (IC50 μM) |
---|---|---|---|
DMAP-Br | 11.25 ± 0.01 | 19.12 ± 0.81 | >100 |
5-Fluorouracil | 17.01 ± 0.41 | 29.01 ± 0.01 | 885 ± 0.76 |
The data indicates that DMAP-Br exhibits significantly lower IC50 values compared to the standard chemotherapy agent, 5-fluorouracil, suggesting a higher potency against cancer cell lines while maintaining lower toxicity towards normal cells .
Antimicrobial Activity
In addition to its anticancer properties, DMAP-Br has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Antibacterial Efficacy
The Minimum Inhibitory Concentration (MIC) values for DMAP-Br against various microorganisms are presented in Table 2.
Microorganism | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.49 |
Escherichia coli | 0.98 |
Candida albicans | 1.56 |
These findings indicate that DMAP-Br exhibits potent antibacterial effects, comparable to established antibiotics such as Gentamicin and Ampicillin .
Case Studies
Several case studies have been conducted to further explore the biological activities of DMAP-Br:
- Cancer Cell Studies : In vitro studies involving lung (A549) and breast (MDA-MB-231) cancer cell lines showed that treatment with DMAP-Br led to significant reductions in cell viability, confirming its potential as an anticancer agent.
- Antimicrobial Tests : Clinical isolates were tested against DMAP-Br, revealing its effectiveness in inhibiting bacterial growth, which suggests its potential use in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What are the key crystallographic parameters for 4-(dimethylamino)pyridinium tribromide, and how do they influence structural analysis?
The compound crystallizes in an orthorhombic system (space group P222₁ ) with unit cell parameters:
- a = 4.1688 Å, b = 8.8349 Å, c = 14.7255 Å
- V = 542.35 ų, Z = 2 (molecules per unit cell)
- R-factor = 0.021, wR(F²) = 0.051 . Structural disorder is observed in both the cation and anion at 100 K, linked via weak N–H···Br hydrogen bonds. This disorder complicates refinement but provides insights into dynamic molecular interactions .
Q. What experimental methods are recommended for synthesizing 4-(dimethylamino)pyridinium derivatives?
A validated protocol involves reacting chlorotriphenylmethane with 4-(dimethylamino)pyridine in dichloromethane under anhydrous conditions. Key steps:
- Use triethylamine as a base to neutralize HCl byproducts.
- Purify via recrystallization from ethanol to isolate the tribromide salt (yield: >95%) . Safety: Handle in a fume hood due to pyridine derivatives' toxicity (P260: avoid dust inhalation) .
Q. How should researchers characterize hydrogen bonding and disorder in this compound?
Employ single-crystal X-ray diffraction (SCXRD) with low-temperature data collection (e.g., 100 K) to mitigate thermal motion artifacts. Refinement using SHELXL (via full-matrix least-squares on F² ) resolves disorder, with twin modeling for pseudo-merohedral twinning (observed in ~50% of crystals) .
Advanced Research Questions
Q. What challenges arise in refining disordered structures of this compound, and how are they resolved?
The cation and anion exhibit whole-molecule disorder due to rotational freedom around the N–Br axis. Strategies include:
- Splitting atomic positions into multiple sites with occupancy refinement.
- Applying TLS (Translation-Libration-Screw) parameters to model rigid-body motion.
- Validating against Hirshfeld surface analysis to confirm hydrogen-bond geometries (e.g., Br···H distances: 2.8–3.1 Å) .
Q. How does this compound function in enantioselective catalysis?
The compound forms chiral acyl pyridinium intermediates when reacted with benzoic anhydride. These intermediates, stabilized by thiourea-based anion receptors, enable enantioselective amine acylation (up to 90% ee). Key factors:
Q. What synthetic applications exploit the nucleophilicity of 4-(dimethylamino)pyridinium salts?
The tribromide salt acts as a brominating agent in regioselective alkene dibromination. For example:
- React with styrene derivatives (1:1 molar ratio) in CH₂Cl₂ at 0°C.
- Yields vicinal dibromides with >85% regioselectivity (confirmed by ¹H NMR ). Competing pathways (e.g., radical bromination) are suppressed by steric hindrance from the dimethylamino group .
Q. Contradictions and Resolutions
- Disorder Interpretation : Early SCXRD studies (pre-2010) attributed cation disorder to thermal motion, but low-temperature data (100 K) confirmed intrinsic molecular flexibility .
- Catalytic Efficiency : While the tribromide salt is effective in bromination, competing solvents (e.g., THF) reduce yield due to anion solvation; CH₂Cl₂ is optimal .
Citations
Properties
Molecular Formula |
C7H11Br3N2 |
---|---|
Molecular Weight |
362.89 g/mol |
InChI |
InChI=1S/C7H10N2.Br3/c1-9(2)7-3-5-8-6-4-7;1-3-2/h3-6H,1-2H3;/q;-1/p+1 |
InChI Key |
TYDZHQMKSLAFKM-UHFFFAOYSA-O |
Canonical SMILES |
CN(C)C1=CC=[NH+]C=C1.Br[Br-]Br |
Origin of Product |
United States |
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